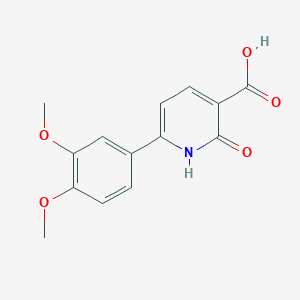

6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid

Description

6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a 3,4-dimethoxyphenyl group at position 6, a hydroxyl group at position 2, and a carboxylic acid moiety at position 2. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy substituents .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-19-11-6-3-8(7-12(11)20-2)10-5-4-9(14(17)18)13(16)15-10/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIANDIUXHXXHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyridine derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

6-(3,4-Dimethoxyphenyl)-3-phenylthieno[3,2-b]pyridine-2-carboxylic acid (Compound 58)

6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic Acid

2-Hydroxy-6-methylpyridine-3-carboxylic Acid

- CAS : 38116-61-9

- Key Features : Simplifies the structure with a methyl group at position 6 instead of the dimethoxyphenyl group.

6-(3-Carboxyphenyl)-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

- Molecular Formula: C₁₃H₉NO₆

- Key Features : Features a dihydropyridine ring with two carboxylic acid groups.

- Properties : The additional carboxylic acid enhances water solubility and metal-chelating capacity, making it suitable for applications in catalysis or as a chelating agent .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

*logP values estimated using computational tools (e.g., ChemAxon).

Solubility and Bioavailability

- The target compound’s hydroxyl and carboxylic acid groups confer moderate water solubility, whereas the thienopyridine in Compound 58 increases lipophilicity, favoring blood-brain barrier penetration .

- The methyl-substituted analog (CAS 38116-61-9) has lower molecular weight and higher solubility, but reduced bioactivity due to the absence of methoxy groups .

Pharmacological Potential

- Compound 58 : Demonstrated inhibitory activity against AAK1 and GAK kinases, critical for antiviral drug development .

- Caffeic Acid Derivatives (): While structurally distinct, 3,4-dihydroxybenzeneacrylic acid (caffeic acid) is a benchmark for antioxidant and anti-inflammatory activity, suggesting that the target compound’s dimethoxyphenyl group may offer similar benefits with improved metabolic stability .

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-hydroxypyridine-3-carboxylic acid (CAS No. 78558-44-8) is a complex organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a hydroxyl group and a carboxylic acid group, along with a dimethoxyphenyl moiety. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO5, with a molecular weight of 263.25 g/mol. The compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity:

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism likely involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways.

2. Anticancer Properties:

Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. It appears to interact with specific molecular targets involved in cell proliferation and survival.

3. Anti-inflammatory Effects:

There is evidence to suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition: The hydroxyl and carboxylic acid groups may facilitate binding to specific enzymes, inhibiting their activity.

- Receptor Modulation: The compound may interact with various receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Study:

A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. -

Antimicrobial Study:

Research reported in Antibiotics indicated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Neuroprotective | Similar structural features |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Antioxidant | Different core structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.